![molecular formula C15H24N2 B3851534 4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-N,N-dimethylaniline](/img/structure/B3851534.png)
4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-N,N-dimethylaniline
Overview
Description
4-{[Ethyl(2-methyl-2-propen-1-yl)amino]methyl}-N,N-dimethylaniline, commonly known as EMPDA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMPDA is a tertiary amine that has a unique chemical structure, making it an interesting compound to study.
Mechanism of Action
The mechanism of action of EMPDA is not fully understood. However, it is believed that EMPDA acts as a mild base and nucleophile, which makes it a useful building block for the synthesis of new materials and ligands for catalysis reactions.
Biochemical and Physiological Effects
There is limited research available on the biochemical and physiological effects of EMPDA. However, it has been reported that EMPDA has low toxicity and is not mutagenic or carcinogenic.
Advantages and Limitations for Lab Experiments
One of the advantages of using EMPDA in lab experiments is its unique chemical structure, which makes it an interesting compound to study. Additionally, EMPDA is relatively easy to synthesize and purify. However, one of the limitations of using EMPDA in lab experiments is its limited solubility in certain solvents, which can make it difficult to work with in certain applications.
Future Directions
There are several future directions for the study of EMPDA. One potential area of research is the development of new materials and ligands for catalysis reactions using EMPDA as a building block. Additionally, EMPDA could be studied for its potential applications in drug discovery and delivery. Finally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of EMPDA.
Conclusion
In conclusion, EMPDA is a unique compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including material science, organic chemistry, and biochemistry, make it an interesting compound to study. Further research is needed to fully understand the mechanism of action and potential applications of EMPDA.
Scientific Research Applications
EMPDA has been studied in various fields of scientific research, including material science, organic chemistry, and biochemistry. In material science, EMPDA has been used as a building block for the synthesis of new materials, such as dendrimers and polymers. In organic chemistry, EMPDA has been used as a ligand for catalysis reactions, such as Suzuki-Miyaura cross-coupling reactions. In biochemistry, EMPDA has been studied for its potential applications in drug discovery and delivery.
properties
IUPAC Name |
4-[[ethyl(2-methylprop-2-enyl)amino]methyl]-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-6-17(11-13(2)3)12-14-7-9-15(10-8-14)16(4)5/h7-10H,2,6,11-12H2,1,3-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCFFDHMHMNJLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)N(C)C)CC(=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5424651 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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